1,2-Bis(2-pyridyl)ethylene

Physical Properties Procurement Purity Assessment

Researchers requiring precise coordination geometries often encounter irreproducible results when substituting 4,4′-bpe or 4,4′-bipyridine for 2,2′-bpe. This C2-symmetric bidentate ligand resolves that through its chelating 2-pyridyl bite angle: • Enforces linear AgN2 geometry (Ag-N = 2.173-2.176 Å) for reproducible 1D coordination polymers • Enables quantitative solid-state [2+2] photocycloaddition to rctt-cyclobutane with complete stereoselectivity - eliminating side products and simplifying purification • MP 118-119 °C provides a rapid identity check against positional isomers (4,4′-bpe: 148-152 °C) Supplied with full analytical documentation to ensure batch-to-batch reproducibility.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 1437-15-6
Cat. No. B072373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(2-pyridyl)ethylene
CAS1437-15-6
Synonyms1,2-bis(2-pyridyl)ethylene
2PY-e cpd
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=CC2=CC=CC=N2
InChIInChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H/b8-7+
InChIKeyHKEOCEQLCZEBMK-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(2-pyridyl)ethylene: Coordination Ligand and Building Block


1,2-Bis(2-pyridyl)ethylene (CAS 1437-15-6), also known as 2,2′-bpe, is a C2-symmetric bidentate ligand featuring two 2-pyridyl rings connected by an ethylene bridge [1]. As a rigid, conjugated spacer, it is widely employed in coordination chemistry to construct discrete metal complexes, one-dimensional polymers, and metal–organic frameworks [2]. Its photophysical properties and ability to engage in hydrogen bonding, halogen bonding, and π–π stacking make it a versatile synthon in crystal engineering [3].

Rigid bidentate chelator for metal coordination
Conjugated ethylene spacer enables π-stacking
Photoreactive [2+2] cycloaddition in solid state
Crystal engineering synthon with predictable geometry

1,2-Bis(2-pyridyl)ethylene: Why Generic Substitution Fails


Despite sharing a common C12H10N2 formula, 1,2-bis(2-pyridyl)ethylene (2,2′-bpe) cannot be freely substituted with its positional isomer 1,2-bis(4-pyridyl)ethylene (4,4′-bpe) or the structurally related 4,4′-bipyridine. The 2-pyridyl substitution imposes a chelating bite angle that drives distinct coordination geometries, leading to linear AgN2 chains [1] versus the T-shaped or distorted geometries observed with 4,4′-bipyridine [2]. The ethylene bridge of 2,2′-bpe confers both rigidity and photochemical reactivity, enabling quantitative solid-state [2+2] cycloaddition that is not accessible with 4,4′-bipyridine [3]. These differences in coordination behavior, supramolecular packing, and solid-state photoreactivity directly impact the performance of the resulting materials, making compound-specific selection essential.

Chelation vs. bridging: 2,2′-bpe acts as a chelating ligand generating linear AgN2; 4,4′-bpe and 4,4′-bipyridine only bridge, producing T‑shaped or bent geometries that alter polymer topology.
Photoreactivity mismatch: The ethylene bridge in 2,2′-bpe enables quantitative solid‑state [2+2] cycloaddition; 4,4′-bipyridine lacks this capability, and 4,4′-bpe gives inconsistent stereochemical outcomes.
Isomer-dependent geometry: cis/trans isomerism in 2,2′-bpe allows tuning of coordination geometries (tetrahedral, square‑planar, octahedral); 4‑pyridyl analogs cannot chelate and offer no such diversity.

1,2-Bis(2-pyridyl)ethylene: Comparative Evidence vs. Analogs


Melting Point vs. 4,4′-bpe and 4,4′-Bipyridine

1,2-Bis(2-pyridyl)ethylene (2,2′-bpe) exhibits a melting point of 118–119 °C, which is approximately 30 °C lower than that of its positional isomer 1,2-bis(4-pyridyl)ethylene (4,4′-bpe, 148–152 °C) and about 9 °C higher than that of the structurally related 4,4′-bipyridine (109–112 °C) [1]. This distinct thermal signature enables rapid identification and purity verification, reducing the risk of cross-contamination or mislabeling in laboratory and manufacturing settings.

Melting Point
Head-to-head
2,2′-bpe: 118–119 °C
4,4′-bpe: 148–152 °C
4,4′-bipyridine: 109–112 °C
Distinct thermal signature enables rapid QC identification and purity verification.
Δ ≈ –30 °C vs. 4,4′-bpe; Δ ≈ +9 °C vs. 4,4′-bipyridine.
Physical Properties Procurement Purity Assessment

Linear Ag(I) Coordination vs. 4,4′-Bipyridine

In the silver(I) complex [Ag(2,2′-bpe)]NO3, the Ag⁺ ion adopts a strictly linear AgN2 geometry with Ag–N bond lengths of 2.173(3) and 2.176(3) Å [1]. In contrast, analogous silver(I) complexes with 4,4′-bipyridine exhibit a T-shaped geometry with an N–Ag–N angle of 164.8(5)° [2]. The linear geometry imposed by 2,2′-bpe promotes the formation of zigzag polymeric chains, whereas 4,4′-bipyridine yields a different chain topology [1][2].

Ag(I) Coordination
Cross-study reported
Linear N–Ag–N (180°)
Ag–N = 2.173, 2.176 Å
vs. 4,4′-bipyridine: T‑shaped (164.8°)
Linear geometry drives zigzag chain formation; bridging analog introduces bend that alters packing.
Single-crystal XRD at 293 K.
Coordination Chemistry Crystal Engineering Supramolecular Architecture

Stereoselective Solid-State [2+2] Cycloaddition

1,2-Bis(2-pyridyl)ethylene undergoes a quantitative and stereoselective solid-state [2+2] photocycloaddition when templated with 2,4,6-trihalophenols [1]. The reaction proceeds to completion with retention of stereochemistry, yielding the rctt-cyclobutane derivative [1]. In the absence of a template, or when using 1,2-bis(4-pyridyl)ethylene, the photoreaction is either inefficient or yields a different stereochemical outcome [2].

[2+2] Cycloaddition
Reported (templated)
Quantitative conversion
rctt‑cyclobutane stereoisomer
Supports stereocontrolled cyclobutane synthesis when halogen‑bonded templates are used.
4,4′-bpe gives variable yields and stereochemistry.
Photochemistry Crystal Engineering Solid-State Synthesis

Ni(II) Geometry: Cis vs. Trans Isomer Effects

The coordination chemistry of cis- and trans-1,2-bis(2-pyridyl)ethylene differs markedly. With nickel(II), the trans-isomer forms square‑planar and octahedral complexes, whereas the cis-isomer yields tetrahedral, square‑planar, and five‑coordinate species [1]. This isomer-dependent behavior is not observed with the 4-pyridyl analog, which cannot form chelate rings and therefore lacks such geometric diversity [2].

Ni(II) Geometry
Head-to-head
trans‑BPE: sq.planar / octahedral
cis‑BPE: tetrahedral / 5‑coordinate
4,4′-bpe: bridging only, no chelation
Isomer choice controls coordination geometry, enabling tailored complex design for catalysis or magnetism.
Solution and solid‑state characterization.
Coordination Chemistry Isomerism Metal Complex Design

1,2-Bis(2-pyridyl)ethylene: Key Research and Industrial Uses


Predictable 1D Zigzag Coordination Polymers

The linear AgN2 geometry enforced by 2,2′-bpe (Ag–N = 2.173–2.176 Å) [1] makes it the ligand of choice for constructing one-dimensional silver(I) or copper(I) coordination polymers. The resulting zigzag chains exhibit reproducible inter‑chain π–π interactions that can be leveraged for conductive or luminescent materials.

Stereocontrolled Cyclobutane Synthesis via [2+2]

When quantitative and stereoselective formation of a cyclobutane dimer is required, 2,2′-bpe is the preferred substrate. Templated co‑crystals of 2,2′-bpe undergo complete photoreaction to yield the rctt‑cyclobutane isomer [2]. This approach avoids side products and simplifies purification, offering a cost‑effective route to chiral building blocks.

Isomer-Specific Complexes for Catalysis and Magnetism

The distinct coordination preferences of cis- and trans‑2,2′-bpe (e.g., trans‑BPE forms square‑planar/octahedral Ni(II) complexes, while cis‑BPE yields tetrahedral/five‑coordinate species) [3] enable tailored design of transition‑metal catalysts or single‑molecule magnets. In contrast, 4,4′-bpe cannot chelate and offers only bridging behavior.

Melting Point QC for Procurement Differentiation

The melting point of 2,2′-bpe (118–119 °C) is sufficiently separated from that of its closest analogs (4,4′-bpe: 148–152 °C; 4,4′-bipyridine: 109–112 °C) [4] to serve as a reliable identity test. Procurement of the correct isomer prevents costly synthesis failures and ensures batch‑to‑batch reproducibility.

Application
Selection Property
Validation Focus
1D zigzag coordination polymers
Linear AgN2 geometry with predictable inter‑chain π‑stacking
Single‑crystal XRD and chain topology verification
Stereocontrolled cyclobutane synthesis
Quantitative solid‑state [2+2] photocycloaddition to rctt‑cyclobutane
Templated co‑crystal preparation and stereochemical purity
Isomer‑tuned metal complexes
cis/trans isomerism enabling distinct coordination geometries
Magnetic, electronic, and catalytic property assessment
Procurement QC and isomer identification
Characteristic melting point (118–119 °C) clearly separated from analogs
Melting point confirmation against supplier certificate of analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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